

A Comparative Analysis of 2-Phenylpropylamine and Its Alternatives for Research Applications

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Compound of Interest

Compound Name: 2-Phenylpropylamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **2-Phenylpropylamine** (also known as β -methylphenethylamine or BMPEA) with its structural isomer, amphetamine, and a related compound, phenylpropanolamine (PPA). The information presented is based on available experimental data to assist researchers in selecting appropriate compounds for their studies.

Pharmacological Profile

2-Phenylpropylamine is a positional isomer of amphetamine, differing in the location of the amine group on the propyl chain.^{[1][2]} This structural nuance leads to distinct pharmacological profiles.^[1] Like amphetamine, **2-phenylpropylamine** acts as an agonist at the human trace amine-associated receptor 1 (TAAR1).^{[1][3][4]} Its mechanism of action also involves modulating neurotransmitter release and interacting with adrenergic receptors.^[1]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Pressor Activity

Compound	Pressor Activity Relative to Epinephrine
2-Phenylpropylamine	1/700
Amphetamine	~3/700 (inferred)

Source: Based on a study by Graham and co-workers, which showed **2-phenylpropylamine** had approximately one-third the pressor activity of amphetamine.[3]

Table 2: Cardiovascular Effects in Rats

Compound (Dose)	Change in Blood Pressure (BP)	Change in Heart Rate (HR)
2-Phenylpropylamine (3-30 mg/kg)	Dose-dependent increase	No substantial effect
Amphetamine (0.1-3 mg/kg)	Dose-dependent increase	Dose-dependent increase
MPPA (3-30 mg/kg)	Dose-dependent increase	No substantial effect
DMPPA (3-30 mg/kg)	Dose-dependent increase	No substantial effect

Source: A study comparing the cardiovascular effects of BMPEA and its analogs to amphetamine in rats.[5][6]

Table 3: Comparative Effects on Operant Responding in Rats

Compound	ED50 (Initial)	ED50 (After Chronic PPA)
Phenylpropanolamine (PPA)	35.0 mg/kg	220 mg/kg
Amphetamine	2.6 mg/kg	4.8 mg/kg

Source: A study investigating tolerance and cross-tolerance between PPA and amphetamine.[7]

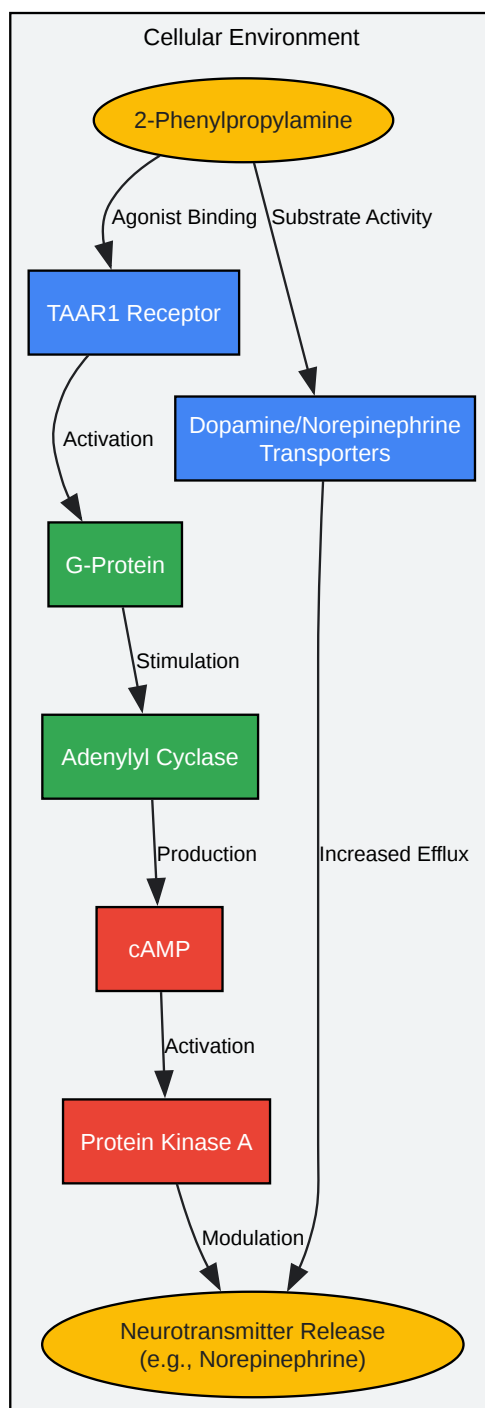
Table 4: Brain Penetration in Rats (1 hour after injection)

Compound (Dose)	Brain Levels	Brain:Blood Ratio
Phenylpropanolamine (0.025-0.1 mmol/kg)	Proportional to dose	Slightly lower than amphetamine
Amphetamine (0.025-0.1 mmol/kg)	Proportional to dose	Several-fold higher than blood

Source: A study comparing the CNS penetration of PPA and amphetamine.[8]

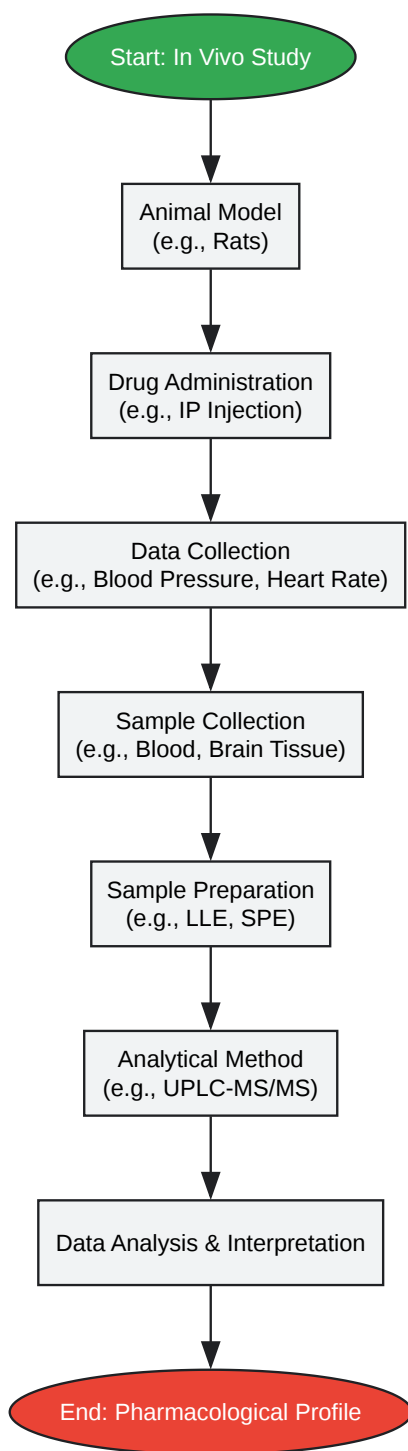
Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved in the study of **2-Phenylpropylamine**, the following diagrams are provided.



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Caption: Proposed signaling pathway of **2-Phenylpropylamine**.



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Caption: General experimental workflow for in vivo analysis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies employed in the cited studies.

1. Cardiovascular Effects in Rats

- Objective: To determine the dose-effect relationship of BMPEA, its analogs, and amphetamine on cardiovascular parameters.
- Animal Model: Rats.
- Drug Administration: Intraperitoneal (IP) or subcutaneous (s.c.) injection of test compounds (BMPEA, MPPA, DMPPA: 3-30 mg/kg; amphetamine: 0.1-3 mg/kg).^[5]
- Data Collection: Continuous monitoring of blood pressure (BP) and heart rate (HR) using telemetry. Motor activity may also be recorded.
- Antagonist Studies: To investigate the mechanism of action, antagonists such as the α -adrenergic antagonist prazosin or the ganglionic blocker chlorisondamine may be administered prior to the test compound.^[6]
- Data Analysis: Data are typically analyzed by nonlinear regression to fit dose-response curves.^[5]

2. Analysis of **2-Phenylpropylamine** in Biological Samples

- Objective: To selectively quantify BMPEA and identify its metabolites in biological matrices like blood.^[2]
- Sample Preparation: Mixed-mode solid-phase extraction (MMSPE) is a validated method for extracting BMPEA from complex matrices.^[2] An alternative is a two-step liquid-liquid extraction (LLE).^[9]
- Analytical Instrumentation: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-qTOF-MS) or tandem mass spectrometry (UPLC/MS/MS) offers high sensitivity and specificity for distinguishing between isomers like BMPEA and amphetamine.^{[2][9][10]}

- Chromatography: A C18 column (e.g., HSS T3) is often used for chromatographic separation.[9] The mobile phase typically consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[9]
- Validation: The analytical method should be validated for selectivity, specificity, sensitivity, and matrix effects to ensure reliable results.[9]

3. Operant Conditioning Studies in Rats

- Objective: To assess the behavioral effects of a compound and its potential for tolerance and cross-tolerance with other drugs.
- Animal Model: Water-deprived rats trained on a fixed-ratio schedule for water presentation.[7]
- Procedure:
 - Establishment of a stable baseline of responding.
 - Determination of dose-response curves for the test compounds (e.g., PPA and amphetamine) administered IP before the session.[7]
 - Chronic administration of one compound until responding returns to pre-chronic rates.
 - Redetermination of the dose-response curves for both compounds to assess tolerance and cross-tolerance.[7]
- Antagonist Studies: Pretreatment with antagonists like α -methyltyrosine (AMT) or reserpine can help elucidate the neurochemical mechanisms underlying the behavioral effects.[7]

Alternatives and Related Compounds

- Amphetamine: A potent central nervous system stimulant, extensively studied and used as a benchmark for comparison.[11] It is a structural isomer of **2-phenylpropylamine**. [2]
- Phenylpropanolamine (PPA): Also known as norephedrine, this compound has been studied for its effects on operant responding and brain penetration.[7][8]

- Substituted Amphetamines: This is a broad class of compounds with diverse pharmacological activities, including stimulants, empathogens, and hallucinogens.[12]
- 3-Phenylpropylamine: An analog of phenethylamine with a propylamine side chain, it acts as a norepinephrine-dopamine releasing agent but is significantly less potent than phenethylamine.[13][14]

This guide provides a foundational understanding of the experimental data available for **2-Phenylpropylamine** and its alternatives. Researchers are encouraged to consult the primary literature for more in-depth information and to design their studies with appropriate controls and validated methodologies.

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